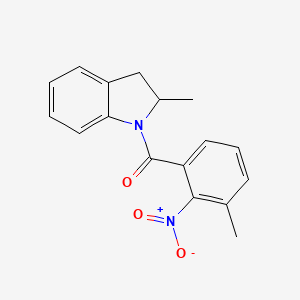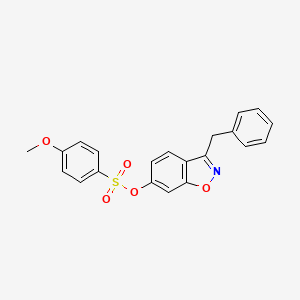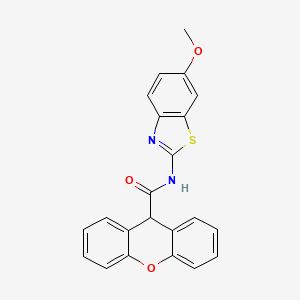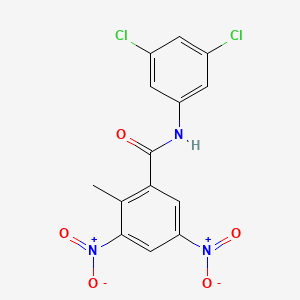![molecular formula C18H21N5OS B11018190 4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11018190.png)
4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring with a triazole moiety. Let’s break it down:
Thiazole Ring (1,3-thiazole): Thiazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. It’s found in various natural products and pharmaceuticals.
Triazole Ring (1H-1,2,4-triazole): Triazole is another five-membered ring, composed of three nitrogen atoms. It’s versatile and widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
-
Thiazole Synthesis:
- Start with 2-methyl-4-butylthiazole as a precursor.
- Introduce the triazole moiety by reacting with an appropriate amine (bearing the 1H-1,2,4-triazol-1-ylmethyl group).
- Protect functional groups as needed during the synthesis.
-
Final Compound Formation:
- Deprotect any protected groups.
- Formulate the carboxamide functionality.
Reaction Conditions:
- Reactions typically occur under inert atmosphere (nitrogen or argon).
- Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
- Catalysts: Various catalysts may be employed, such as Lewis acids or bases.
- Temperature: Reaction temperatures vary based on the specific steps.
Industrial Production:
While I don’t have specific industrial production details for this compound, its synthesis likely involves scalable processes with optimized yields.
Chemical Reactions Analysis
Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions.
Substitution: Nucleophilic substitution reactions may occur at the triazole nitrogen.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for deprotection.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
- The desired compound itself is the major product.
- By-products may include regioisomers or side products.
Scientific Research Applications
This compound’s versatility makes it intriguing for various fields:
Medicine: Potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Chemistry: Building block for designing novel compounds.
Biology: Investigating its effects on cellular pathways.
Mechanism of Action
Targets: It likely interacts with specific enzymes, receptors, or proteins.
Pathways: Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its unique combination of thiazole and triazole rings sets it apart.
For more in-depth studies, refer to the scientific literature . .
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-butyl-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H21N5OS/c1-3-4-5-16-17(25-13(2)21-16)18(24)22-15-8-6-14(7-9-15)10-23-12-19-11-20-23/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,24) |
InChI Key |
NCIIMSDLRPKBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11018110.png)


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B11018136.png)
![3-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11018141.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11018146.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide](/img/structure/B11018154.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11018179.png)

![4-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzamide](/img/structure/B11018184.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11018187.png)
![Dimethyl 5-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11018196.png)

